molecular formula C5H5BrN2O2 B078055 5-Bromo-6-methyluracil CAS No. 15018-56-1

5-Bromo-6-methyluracil

Cat. No.: B078055
CAS No.: 15018-56-1
M. Wt: 205.01 g/mol
InChI Key: HEAXNUZNYDEXFG-UHFFFAOYSA-N
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Description

5-Bromo-6-methyluracil is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXNUZNYDEXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164485
Record name 5-Bromo-6-methyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-56-1
Record name 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=15018-56-1
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Record name 5-Bromo-6-methyluracil
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Record name 5-Bromo-6-methyluracil
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53064
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Record name 5-Bromo-6-methyluracil
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Record name 5-bromo-6-methyluracil
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Synthesis routes and methods

Procedure details

Bromine (39.97 g, 0.25 mole) was added dropwise to a cooled mixture of 31.5 g (0.25 mole) of 6-methyl-2,4(1H,3H)pyrimidinedione in 200 ml of glacial acetic acid. The resulting mixture was stirred at ambient temperature for 16 hours and then filtered. The solid which was collected was washed with water and dried in vacuo overnight at 69° C. to give 39.9 g of the product as a white solid, mp 254° C. (dec.).
Quantity
39.97 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-bromo-6-methyluracil?

A1: this compound is a substituted pyrimidine derivative.

    Q2: How does the structure of this compound relate to its reactivity?

    A2: The presence of bromine at the 5-position and a methyl group at the 6-position significantly influences the reactivity of this compound. Research indicates this compound undergoes a unique type of nucleophilic substitution. [, , ] Instead of a direct displacement of the bromine atom, reaction with nucleophiles like aromatic amines or sodium acylates leads to substitution at the 6-methyl group, creating 6-(substituted methyl)uracil derivatives. [, ] This unusual reactivity is attributed to the specific arrangement of substituents on the pyrimidine ring. [, , ]

    Q3: Are there any known ring transformations associated with this compound?

    A3: Yes, studies demonstrate that this compound derivatives with a phenyl group at the 1-position can undergo ring transformations when reacting with certain amines. [] For instance, reactions with methylamine lead to the formation of 1-arylhydantoins. [] Furthermore, reactions with hydrazine hydrate result in the creation of 4-ureidopyrazol-3-ones through a double ring transformation involving a hydantoin intermediate. [] These findings highlight the susceptibility of the uracil ring to rearrangements under specific reaction conditions.

    Q4: How does this compound compare to 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides in terms of reactivity?

    A4: While both compounds possess a bromine atom, they exhibit different reactivities. This compound is known to undergo nucleophilic substitution at the 6-methyl group. [, ] In contrast, 4-bromo-5-methyl-(2H)-1,2,6-thiadiazin-3(6H)one 1,1-dioxides can act as bromonium ion sources. [] This distinction arises from the differences in their core structures – a uracil ring versus a thiadiazine ring – and the influence of the respective substituents on bromine's electrophilicity.

    Q5: Has this compound been investigated for its herbicidal activity?

    A5: While not as widely studied as its close analog terbacil (3-tert-butyl-5-chloro-6-methyluracil), this compound, often referred to as DP-733 in older literature, has been explored for potential herbicidal applications. [, ] Research from the 1960s and 1970s examined its effectiveness in controlling weeds like nutsedge (Cyperus rotundus) and hoary alyssum (Berteroa incana). [, ] These studies provided insights into its activity against specific weed species and its potential use in agricultural settings.

    Q6: Are there any studies on the analytical methods for detecting and quantifying this compound?

    A7: While specific details on analytical methods for this compound are limited in the provided research, related studies offer valuable insights. Research on similar herbicides, such as terbacil and bromacil, highlights the use of techniques like gas chromatography to monitor their presence in various matrices, including soil and plant tissues. [, ] These methods likely serve as a foundation for developing and validating analytical techniques specifically tailored to this compound.

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